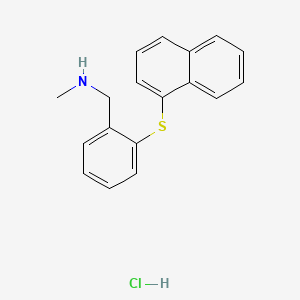
IFN alpha-IFNAR-IN-1 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IFN-α-IFNAR-IN-1 (hydrochloride) is a nonpeptidic, low-molecular-weight inhibitor that targets the interaction between interferon alpha (IFN-α) and its receptor, interferon alpha/beta receptor (IFNAR). This compound is primarily used in scientific research to study the modulation of immune responses, particularly those induced by viral infections .
Mechanism of Action
Target of Action
The primary target of IFN alpha-IFNAR-IN-1 hydrochloride is the interaction between the cytokine IFN-α and its receptor IFNAR . This interaction plays a crucial role in the immune response, particularly in the defense against viral infections .
Mode of Action
This compound acts as a nonpeptidic, low-molecular-weight inhibitor of the interaction between IFN-α and IFNAR . It inhibits the IFN-α responses that are elicited after treatment with CpG2216, stimulation with poly (I:C), and infection with VSV-M2 .
Biochemical Pathways
This compound affects the IFN-α pathway, which is a part of the immune response against viral infections . By inhibiting the interaction between IFN-α and IFNAR, it can modulate the downstream effects of this pathway .
Pharmacokinetics
It’s noted that the hydrochloride form of the compound typically has better water solubility and stability , which could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action involve the specific inhibition of IFN-α responses . This can have implications for immune response modulation, particularly in the context of viral infections .
Action Environment
It’s worth noting that factors such as ph, temperature, and the presence of other molecules could potentially impact the activity of the compound .
Biochemical Analysis
Biochemical Properties
IFN alpha-IFNAR-IN-1 Hydrochloride plays a significant role in biochemical reactions. It interacts with the IFN-α and its receptor IFNAR, inhibiting their interaction . This interaction is crucial in the regulation of various biochemical processes, including immune responses and cellular signaling.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the interaction between IFN-α and IFNAR . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with IFN-α and IFNAR . By inhibiting this interaction, it can cause changes in gene expression and potentially influence enzyme activation or inhibition.
Metabolic Pathways
This compound is involved in various metabolic pathways through its interaction with IFN-α and IFNAR . This can potentially affect metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interaction with IFN-α and IFNAR . This can affect its localization or accumulation within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IFN-α-IFNAR-IN-1 (hydrochloride) involves several steps, including the formation of the core structure and subsequent modifications to introduce the hydrochloride group. The specific synthetic routes and reaction conditions are proprietary and detailed in scientific literature .
Industrial Production Methods
Industrial production of IFN-α-IFNAR-IN-1 (hydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified and crystallized to obtain the hydrochloride salt form, which enhances its solubility and stability .
Chemical Reactions Analysis
Types of Reactions
IFN-α-IFNAR-IN-1 (hydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving IFN-α-IFNAR-IN-1 (hydrochloride) include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted analogs .
Scientific Research Applications
IFN-α-IFNAR-IN-1 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used to study the chemical interactions and stability of small-molecule inhibitors.
Biology: Employed in research on immune response modulation, particularly in the context of viral infections.
Medicine: Investigated for its potential therapeutic applications in treating diseases involving aberrant interferon signaling.
Industry: Utilized in the development of new drugs and therapeutic agents targeting interferon pathways
Comparison with Similar Compounds
Similar Compounds
- Tilorone dihydrochloride
- Cridanimod
- Delmitide acetate
- Dazukibart
- Peginterferon lambda-1a
Uniqueness
IFN-α-IFNAR-IN-1 (hydrochloride) is unique due to its nonpeptidic, low-molecular-weight structure, which allows for specific inhibition of the IFN-α and IFNAR interaction. This specificity makes it a valuable tool in research focused on immune modulation and interferon signaling pathways .
Properties
IUPAC Name |
N-methyl-1-(2-naphthalen-1-ylsulfanylphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NS.ClH/c1-19-13-15-8-3-5-11-17(15)20-18-12-6-9-14-7-2-4-10-16(14)18;/h2-12,19H,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTESJCPDPNGOLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1SC2=CC=CC3=CC=CC=C32.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

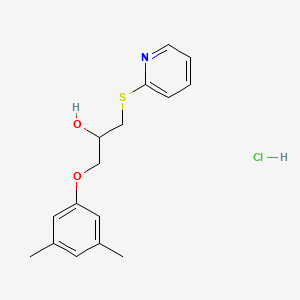
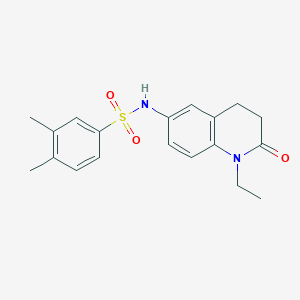
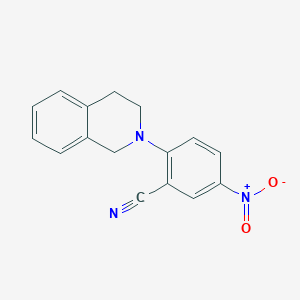
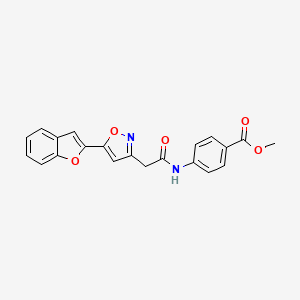
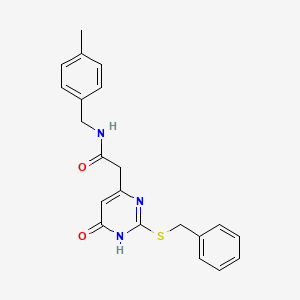
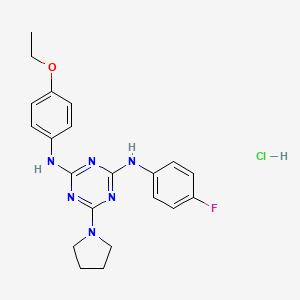
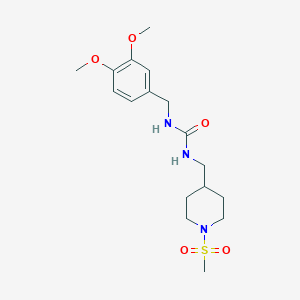
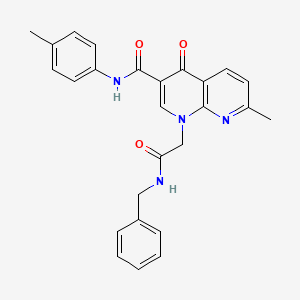
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2679763.png)
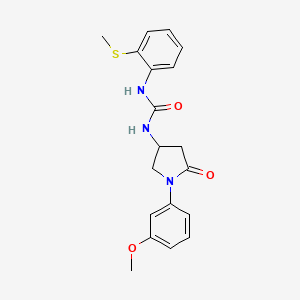
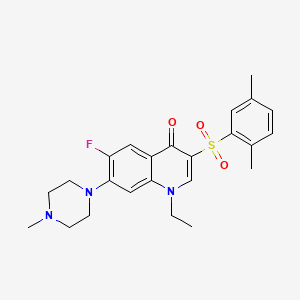
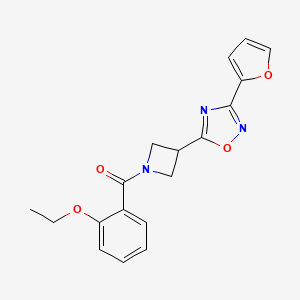
![3-{[1-(2,3-dimethoxybenzoyl)piperidin-3-yl]oxy}pyridazine](/img/structure/B2679770.png)
